An In-Depth Technical Guide to 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine: A Potent Muscarinic Receptor Agonist
An In-Depth Technical Guide to 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine: A Potent Muscarinic Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine, a heterocyclic compound of significant interest in medicinal chemistry. The document details its chemical properties, a validated synthetic route, and an in-depth analysis of its pharmacological activity as a muscarinic cholinergic agonist. Drawing upon established methodologies for analogous compounds, this guide offers detailed experimental protocols and elucidates the mechanism of action, positioning 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine as a promising lead compound for the development of therapeutics targeting cognitive disorders such as Alzheimer's disease.
Introduction: The Significance of the 1,2,4-Oxadiazole-Piperidine Scaffold
The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for ester and amide functionalities. When coupled with a piperidine moiety, it forms a core structure that has been successfully employed in the design of various bioactive molecules. Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The specific compound, 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine, has emerged as a molecule of interest due to its structural similarity to known muscarinic cholinergic agonists, suggesting its potential as a therapeutic agent for neurological conditions characterized by cholinergic deficits.
Physicochemical Properties
A clear understanding of the physicochemical properties of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine is fundamental for its application in drug discovery and development.
| Property | Value | Source |
| Molecular Formula | C₉H₁₅N₃O | [1] |
| Molecular Weight | 181.24 g/mol | [1] |
| Synonyms | 3-ethyl-5-(piperidin-4-yl)-1,2,4-oxadiazole | [1] |
| Solubility | Slightly soluble in water | [1] |
| Stability | Stable under recommended storage conditions. Should be stored away from oxidizing agents. | [1] |
Synthesis and Characterization
The synthesis of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine can be achieved through a well-established multi-step sequence, adapted from methodologies reported for analogous compounds. The general strategy involves the formation of the 1,2,4-oxadiazole ring from an appropriate amidoxime and a carboxylic acid derivative, followed by manipulations of the piperidine ring.
DOT Script of the Synthetic Pathway:
Caption: Synthetic pathway for 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine.
Detailed Experimental Protocol
This protocol is a representative procedure based on established synthetic methods for similar 1,2,4-oxadiazole derivatives.
Step 1: Synthesis of Propionamidoxime
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To a solution of propionitrile (1 equivalent) in a 1:1 mixture of ethanol and water, add sodium bicarbonate (1.5 equivalents) and hydroxylamine hydrochloride (1.2 equivalents).
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Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Extract the aqueous residue with ethyl acetate.
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield propionamidoxime as a solid, which can be used in the next step without further purification.
Step 2: Synthesis of N-Boc-isonipecotic acid
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Dissolve isonipecotic acid (1 equivalent) in a mixture of dioxane and water.
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Add sodium hydroxide (2.5 equivalents) and di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents).
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Stir the mixture at room temperature overnight.
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Acidify the reaction mixture with 1N HCl to pH 3-4 and extract with ethyl acetate.
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give N-Boc-isonipecotic acid.
Step 3: Synthesis of tert-Butyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
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To a solution of N-Boc-isonipecotic acid (1 equivalent) in anhydrous tetrahydrofuran (THF), add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents).
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Stir the mixture at room temperature for 1 hour.
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Add propionamidoxime (1.2 equivalents) to the reaction mixture.
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Reflux the mixture for 12-16 hours.
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Cool the reaction to room temperature and remove the solvent under reduced pressure.
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Purify the residue by column chromatography on silica gel to obtain the N-Boc protected intermediate.
Step 4: Synthesis of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine
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Dissolve the tert-butyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate (1 equivalent) in a solution of hydrochloric acid in dioxane (4M) or trifluoroacetic acid (TFA).
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Stir the mixture at room temperature for 2-4 hours.
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Evaporate the solvent to dryness to yield the hydrochloride salt of the final product.
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The free base can be obtained by neutralization with a suitable base and extraction.
Characterization Data (Predicted)
¹H NMR (400 MHz, CDCl₃) δ (ppm):
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~3.20-3.30 (m, 2H, piperidine H-2eq, H-6eq)
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~2.80-2.90 (m, 2H, piperidine H-2ax, H-6ax)
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~3.00-3.10 (m, 1H, piperidine H-4)
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~2.75 (q, J = 7.6 Hz, 2H, -CH₂CH₃)
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~2.00-2.10 (m, 2H, piperidine H-3eq, H-5eq)
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~1.80-1.90 (m, 2H, piperidine H-3ax, H-5ax)
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~1.30 (t, J = 7.6 Hz, 3H, -CH₂CH₃)
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A broad singlet for the piperidine NH proton would also be expected, its chemical shift being dependent on concentration and solvent.
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
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~175.0 (C=N of oxadiazole)
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~168.0 (C=N of oxadiazole)
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~45.0 (piperidine C-2, C-6)
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~35.0 (piperidine C-4)
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~30.0 (piperidine C-3, C-5)
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~20.0 (-CH₂CH₃)
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~11.0 (-CH₂CH₃)
Mass Spectrometry (ESI+):
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m/z = 182.13 [M+H]⁺
Pharmacological Profile: A Muscarinic Cholinergic Agonist
The primary pharmacological action of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine is believed to be agonism at muscarinic acetylcholine receptors (mAChRs). This is strongly supported by studies on structurally similar compounds, particularly 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine derivatives, which have shown potent muscarinic agonist activity.
Mechanism of Action
Muscarinic receptors are G-protein coupled receptors that are widely distributed throughout the central and peripheral nervous systems. They play a crucial role in mediating the effects of the neurotransmitter acetylcholine. Agonism at these receptors, particularly the M1 subtype in the brain, is a key therapeutic strategy for enhancing cognitive function.
DOT Script of the Signaling Pathway:
Caption: Proposed signaling pathway of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine via M1 muscarinic receptor activation.
The binding of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine to the M1 muscarinic receptor is expected to activate the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C. These downstream signaling events ultimately lead to increased neuronal excitability and are associated with improvements in learning and memory.
In Vitro and In Vivo Evaluation (Projected)
Based on the available literature for analogous compounds, a comprehensive evaluation of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine would involve the following assays:
In Vitro Assays:
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Receptor Binding Assays: To determine the binding affinity (Ki) for different muscarinic receptor subtypes (M1-M5) using radioligand displacement studies.
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Functional Assays: To measure the agonist efficacy (EC₅₀ and Emax) through assays such as GTPγS binding or calcium mobilization in cells expressing specific muscarinic receptor subtypes.
In Vivo Models:
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Cognitive Enhancement Models: Evaluation in animal models of cognitive impairment, such as the Morris water maze or passive avoidance tests in scopolamine-induced amnesia models.
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Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, including its ability to cross the blood-brain barrier.
Therapeutic Potential and Future Directions
The structural features and predicted pharmacological profile of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine make it a compelling candidate for further investigation as a treatment for cognitive disorders, most notably Alzheimer's disease. The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes significantly to the cognitive deficits observed in patients. By acting as a muscarinic agonist, this compound could potentially compensate for this deficit and improve cognitive function.
Future research should focus on:
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Definitive Synthesis and Characterization: A detailed, reproducible synthesis and full spectroscopic characterization are paramount.
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Comprehensive Pharmacological Profiling: Elucidating the precise affinity and efficacy at all muscarinic receptor subtypes is crucial to understand its potential therapeutic window and side-effect profile.
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Lead Optimization: Structure-activity relationship (SAR) studies could be undertaken to optimize potency, selectivity, and pharmacokinetic properties.
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In Vivo Efficacy and Safety: Rigorous testing in relevant animal models of Alzheimer's disease is necessary to validate its therapeutic potential and assess its safety profile.
Conclusion
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine represents a promising chemical entity within the landscape of neurotherapeutics. Its foundation on the robust 1,2,4-oxadiazole-piperidine scaffold, combined with strong evidence pointing towards muscarinic receptor agonism, provides a solid rationale for its further development. This technical guide has outlined its key attributes, a plausible synthetic strategy, and a clear mechanism of action, offering a valuable resource for researchers dedicated to advancing treatments for cognitive disorders.
References
- Sauerberg, P., Olesen, P. H., Nielsen, L., & Andersen, K. E. (1991). Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine type. Synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 34(2), 687-692.
- Krasavin, M. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111.
- Sauerberg, P., & Olesen, P. H. (1991). Piperidine compounds and their preparation and use. U.S. Patent No. 5,043,345. Washington, DC: U.S.
